Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-
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Overview
Description
Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-: is a compound with significant interest in the field of medicinal chemistry. It is known for its binding affinity and intrinsic activity at melatonin receptors, specifically MT1 and MT2 . This compound has been studied for its potential therapeutic applications due to its interaction with these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- involves the reaction of 3-methoxyphenylmethylamine with acetic anhydride under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in the study of melatonin receptors, providing insights into receptor-ligand interactions and aiding in the design of new therapeutic agents .
Biology: In biological research, it serves as a tool to investigate the physiological roles of melatonin receptors in various tissues and organisms.
Medicine: Potential therapeutic applications include the development of drugs for sleep disorders, depression, and other conditions related to melatonin receptor dysfunction.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
Mechanism: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- exerts its effects by binding to melatonin receptors MT1 and MT2. This binding modulates the activity of these receptors, influencing various physiological processes such as sleep-wake cycles and mood regulation .
Molecular Targets and Pathways: The primary molecular targets are the MT1 and MT2 receptors. The compound’s interaction with these receptors can activate or inhibit downstream signaling pathways, leading to changes in cellular activity and function.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)acetamide
- 2-(3-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-2-methoxyacetamide
Uniqueness: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- is unique due to its specific binding affinity and activity at melatonin receptors. This distinguishes it from other similar compounds that may not have the same receptor specificity or therapeutic potential .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[2-[(3-methoxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)14-7-6-13-9-11-4-3-5-12(8-11)16-2/h3-5,8,13H,6-7,9H2,1-2H3,(H,14,15) |
InChI Key |
MHNAKZLMEYQCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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